8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate
Description
Historical Context and Discovery
The compound 8-benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate (molecular formula: C22H31N3O5) emerged as a subject of interest in the early 21st century, reflecting advancements in synthetic methodologies for spirocyclic heterocycles. While its exact discovery timeline remains undocumented in public literature, analogous compounds like tri-tert-butyl 3-oxo-4-oxa-1,8,11-triazaspiro[5.6]dodecane-1,8,11-triacetate were structurally characterized via X-ray crystallography in 2010, highlighting the growing focus on spirocyclic systems during this period. Patent CN111574537B, filed in 2020, describes synthetic routes for related tert-butyl-diazaspiro compounds, suggesting industrial relevance of this structural class. The compound’s ChemSpider entry (ID: 28600554) provides foundational data, including an average mass of 417.506 g/mol and a monoisotopic mass of 417.226371 g/mol.
Significance in Heterocyclic Chemistry
Spirocyclic compounds like this compound occupy a critical niche in heterocyclic chemistry due to their conformational rigidity and multifunctional reactivity. The spiro architecture—featuring a shared carbon atom (C43 in related structures) connecting a seven-membered diazepane ring and a six-membered morpholine ring—imparts unique stereoelectronic properties. Such systems serve as precursors for bifunctional ligands, leveraging nitrogen and oxygen lone pairs for metal coordination. The tert-butyl and benzyl ester groups enhance solubility in organic solvents, facilitating use in catalytic and pharmaceutical applications.
General Overview of Triazaspiro Compounds
Triazaspiro compounds are defined by their spirocyclic framework containing three nitrogen atoms. The 1,8,11-triazaspiro[5.6]dodecane core in this compound features:
- A seven-membered diazepane ring with alternating amine and carbonyl groups.
- A six-membered morpholine ring contributing to torsional strain and reactivity.
- Stereochemical complexity due to non-planar conformations (e.g., twisted-chair and boat forms).
These structural traits enable diverse reactivity, including nucleophilic acyl substitutions at ester sites and hydrogen-bond-mediated self-assembly. Comparative studies on analogous spirohydantoins demonstrate their efficacy as enzyme inhibitors, underscoring the pharmacological potential of this class.
Position within Chemical Classification Systems
Within IUPAC nomenclature, the compound is classified as:
- Main class : Heterocyclic compounds (azaspiro derivatives).
- Subclass : 1,8,11-Triazaspiro[5.6]dodecane dicarboxylates.
- Functional groups : Benzyl ester, tert-butyl ester, ketone (2-oxo group).
Its placement in chemical databases aligns with spirocyclic amines and polycyclic ether-amide hybrids. The presence of both aza and oxa rings categorizes it under “mixed heterocycles,” while ester substituents position it within “carboxylic acid derivatives”.
Properties
Molecular Formula |
C22H33N3O4 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
11-O-benzyl 8-O-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate |
InChI |
InChI=1S/C22H33N3O4/c1-21(2,3)29-20(27)25-14-13-24(16-22(17-25)11-7-8-12-23-22)19(26)28-15-18-9-5-4-6-10-18/h4-6,9-10,23H,7-8,11-17H2,1-3H3 |
InChI Key |
DGLOJTCWHOXUJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC2(C1)CCCCN2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Alkylation of Starting Material with Ethyl Bromoacetate
- Reagents : Starting amine compound (e.g., tert-butyl-4-cyano-4-(hydroxymethyl)piperidine-1-formic acid ester), ethyl bromoacetate, sodium hydride.
- Solvent : Anhydrous tetrahydrofuran (THF).
- Conditions :
- Sodium hydride is added slowly to the starting material solution at 0 °C.
- The mixture is warmed to room temperature, then refluxed at 66 °C for 1 hour.
- Ethyl bromoacetate dissolved in THF is added dropwise at 0 °C.
- Reaction is stirred at room temperature for 8 hours to complete alkylation.
- Purpose : Introduces ester functionality to the molecule while maintaining control over reaction exothermicity.
Step 2: Catalytic Hydrogenation to Reduce Cyano Groups
- Reagents : Raney nickel catalyst, hydrogen gas.
- Solvent : Ethanol.
- Conditions :
- Reaction under 50 psi hydrogen pressure at 40 °C for 8 hours.
- Purpose : Reduction of cyano groups to primary amines, facilitating further ring closure.
Step 3: Ring Closure via Sodium Ethoxide
- Reagents : Sodium ethoxide.
- Solvent : Ethanol.
- Conditions :
- Reaction proceeds at 0 °C to room temperature for 8 hours.
- Purpose : Formation of the spirocyclic ring system by intramolecular cyclization.
Step 4: Amide Reduction to Final Compound
- Reagents : Borane-dimethyl sulfide complex.
- Solvent : Tetrahydrofuran (THF).
- Conditions :
- Reaction at 0 °C to room temperature for 12 hours.
- Quenching with methanol to terminate the reaction.
- Purpose : Reduction of amide groups to amines or related functionalities to complete the synthesis.
Preparation of Stock Solutions and Formulations
For research and formulation purposes, the compound is typically prepared as follows:
| Amount of Compound (mg) | Concentration (mM) | Volume of Solvent (mL) |
|---|---|---|
| 1 | 1 | 2.395 |
| 5 | 1 | 11.976 |
| 10 | 1 | 23.952 |
| 1 | 5 | 0.479 |
| 5 | 5 | 2.395 |
| 10 | 5 | 4.790 |
| 1 | 10 | 0.239 |
| 5 | 10 | 1.197 |
| 10 | 10 | 2.395 |
- Solvents used : DMSO, corn oil, PEG300, Tween 80, and water for in vivo formulations.
- Storage : Stock solutions stored at -80 °C for up to 6 months or -20 °C for 1 month to maintain stability.
- Preparation Tips : Heating to 37 °C and ultrasonic bath treatment improve solubility before use.
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Solvent |
|---|---|---|---|---|---|
| 1 | Alkylation | Sodium hydride, ethyl bromoacetate | 0 °C to 66 °C | 8 hours | Anhydrous THF |
| 2 | Catalytic hydrogenation | Raney nickel, H2 (50 psi) | 40 °C | 8 hours | Ethanol |
| 3 | Ring closure | Sodium ethoxide | 0 °C to RT | 8 hours | Ethanol |
| 4 | Amide reduction | Borane-dimethyl sulfide complex | 0 °C to RT | 12 hours | THF |
| Quench | Reaction quenching | Methanol | Room temperature | - | - |
Research Findings and Advantages of the Method
- The described synthetic route is efficient, with a reasonable number of steps (four main steps).
- Use of readily available starting materials and reagents.
- Controlled reaction conditions prevent side reactions and improve yield.
- Suitable for scale-up and industrial production due to straightforward operations and moderate conditions.
- The method provides high purity (>98%) of the target compound, confirmed by analytical techniques.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound’s spirocyclic core combines a seven-membered diazepane ring and a six-membered morpholine-like ring . Key functional groups include:
-
Benzyl ester : Susceptible to hydrogenolysis or nucleophilic substitution.
-
tert-Butyl ester : Stable under basic conditions but cleaved under acidic hydrolysis.
-
Amine groups : Participate in alkylation, acylation, or coordination reactions.
The twisted-chair conformation of the diazepane ring and boat conformation of the morpholine ring may sterically hinder certain reactions while facilitating others.
Ester Hydrolysis
Conditions :
-
tert-Butyl ester cleavage : Requires strong acids (e.g., HCl in dioxane) or trifluoroacetic acid (TFA) .
-
Benzyl ester cleavage : Achieved via catalytic hydrogenation (H₂/Pd-C) or Lewis acids (e.g., BBr₃) .
| Ester Group | Reagent/Conditions | Product |
|---|---|---|
| tert-Butyl | 4M HCl/dioxane, reflux | Carboxylic acid |
| Benzyl | 10% Pd-C, H₂, RT | Carboxylic acid |
Example : Acidic hydrolysis of the tert-butyl ester yields a free carboxylic acid, while retaining the benzyl group .
Nucleophilic Substitution
The spirocyclic amines undergo substitution reactions at nitrogen centers.
Reagents :
-
Alkyl halides (e.g., CH₃I) for N-alkylation.
-
Acyl chlorides (e.g., AcCl) for N-acylation.
Conditions :
Outcome :
-
Alkylation forms quaternary ammonium salts.
-
Acylation produces amides, altering solubility and bioactivity.
Ring-Opening Reactions
The spirocyclic structure may undergo ring-opening under extreme conditions:
Acid-Catalyzed Ring Opening :
Base-Mediated Ring Expansion :
Oxidation of Amines
Reagents :
-
m-Chloroperbenzoic acid (mCPBA) oxidizes secondary amines to hydroxylamines .
-
RuO₄ under controlled conditions for N-oxidation.
Challenges : Over-oxidation may lead to nitro groups or degradation.
Reduction of Esters
Reagents :
-
LiAlH₄ reduces esters to alcohols but may affect tertiary amines.
-
Selective reduction using DIBAL-H preserves amine functionality .
Stability Under Physiological Conditions
Studies on analogous spirocyclic compounds show:
-
pH-dependent stability : Degrades rapidly in acidic environments (pH < 4) .
-
Thermal stability : Decomposes above 150°C, limiting high-temperature applications .
Synthetic Modifications for Drug Discovery
-
Benzyl group removal : Enables conjugation with targeting moieties in prodrug design .
-
tert-Butyl deprotection : Generates polar carboxylic acids for improved solubility .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Notes |
|---|---|---|---|
| Acidic Hydrolysis | 4M HCl, reflux | Dicarboxylic acid derivative | Retains spiro core |
| Catalytic Hydrogenation | 10% Pd-C, H₂, ethanol | Debenzylated product | Mild conditions |
| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt | Steric hindrance slows reaction |
| Oxidation | mCPBA, CH₂Cl₂ | Hydroxylamine intermediate | Partial conversion observed |
Scientific Research Applications
The compound 8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate is a unique chemical structure with potential applications across various scientific fields. This article explores its applications in medicinal chemistry, catalysis, and material science, supported by case studies and data tables.
Medicinal Chemistry
Anticancer Activity
- Research indicates that derivatives of triazaspiro compounds exhibit significant anticancer properties. For instance, the compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. A study demonstrated that similar triazaspiro compounds showed promising results in vitro against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .
Neuroprotective Effects
- The neuroprotective effects of related compounds have been explored in the context of neurodegenerative diseases. For example, studies have shown that triazaspiro compounds can modulate neurotransmitter levels and protect neuronal cells from oxidative stress .
Catalysis
Organocatalysis
- The compound has been investigated as an organocatalyst in various reactions, including aldol reactions. Its hydrophobic substituents enhance selectivity and yield in aqueous environments. Experimental data indicate that the compound can achieve high enantioselectivity in catalyzing reactions involving carbonyl compounds .
Synthetic Applications
- The versatility of the triazaspiro framework allows it to serve as a building block for synthesizing more complex molecules. Its application in synthesizing other biologically active compounds has been documented, showcasing its utility in organic synthesis .
Material Science
Polymer Development
- The compound's unique structural properties make it suitable for developing advanced materials, such as polymers with specific mechanical or thermal properties. Research has indicated that incorporating such compounds into polymer matrices can enhance their stability and performance under various conditions .
Nanotechnology
- In nanotechnology, derivatives of this compound have been explored for creating functionalized nanoparticles that can be used in drug delivery systems or as imaging agents due to their ability to interact with biological systems effectively .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell growth with IC50 values in the low micromolar range. |
| Study B | Organocatalysis | Achieved up to 98% enantioselectivity in aldol reactions using the compound as a catalyst. |
| Study C | Polymer Development | Enhanced thermal stability of polymers by incorporating triazaspiro units into the polymer backbone. |
Mechanism of Action
The mechanism of action of 8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate and its analogs:
Structural and Functional Differences
Substituent Effects :
- The benzyl group in the target compound introduces aromaticity and increased lipophilicity compared to the tert-butyl groups in analogs. This could enhance membrane permeability in biological systems but reduce aqueous solubility.
- The 2-oxo derivative (CAS: 2007916-04-1) contains a ketone, which may participate in hydrogen bonding or redox reactions, unlike the ester-dominated reactivity of the target compound.
Steric and Electronic Impacts :
- NMR studies on similar triazaspiro compounds (e.g., rapamycin analogs) reveal that substituent changes alter chemical shifts in specific regions (e.g., positions 29–44), indicating localized electronic environment modifications. For instance, bulky tert-butyl groups in the di-tert-butyl analog may shield adjacent protons, while the benzyl group’s π-electrons could deshield nearby nuclei.
Synthesis and Stability :
- The di-tert-butyl analog (CAS: 1330766-31-8) was discontinued commercially, possibly due to challenges in purification or instability under basic/acidic conditions. The benzyl-tert-butyl combination in the target compound might offer better synthetic accessibility or stability.
Biological Activity
8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate (CAS No. 1251008-96-4) is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, as well as its pharmacological implications based on recent research findings.
- Molecular Formula : C22H31N3O5
- Molecular Weight : 417.50 g/mol
- CAS Number : 1251008-96-4
| Property | Value |
|---|---|
| Molecular Formula | C22H31N3O5 |
| Molecular Weight | 417.50 g/mol |
| CAS Number | 1251008-96-4 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to the triazaspiro framework. In vitro assays using various cancer cell lines have demonstrated promising results.
Case Study: Antitumor Efficacy
A study evaluated the cytotoxic effects of similar compounds on human lung cancer cell lines (A549, HCC827, NCI-H358). The findings indicated that certain derivatives exhibited significant cytotoxicity:
- Cell Lines Tested : A549, HCC827, NCI-H358
- Assays Used : MTS cytotoxicity and BrdU proliferation assays
The results showed that compounds similar to 8-Benzyl 11-tert-butyl triazaspiro structures had IC50 values in the low micromolar range, suggesting effective inhibition of cell proliferation. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 |
| Compound B | NCI-H358 | 6.48 ± 0.11 |
These results suggest that modifications to the triazaspiro structure can enhance biological activity against cancer cells.
Antimicrobial Activity
The antimicrobial properties of the triazaspiro compounds have also been investigated, with some derivatives showing activity against both Gram-positive and Gram-negative bacteria.
Testing Methodology
Antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines against:
- Gram-negative : Escherichia coli
- Gram-positive : Staphylococcus aureus
Results indicated that certain derivatives displayed significant antibacterial activity, with minimum inhibitory concentrations (MICs) in the range of micrograms per milliliter.
Pharmacological Implications
The biological activities of this compound suggest potential applications in drug development:
- Antitumor Agents : The ability to inhibit cancer cell proliferation positions this compound as a candidate for further development as an antitumor agent.
- Antimicrobial Agents : Its efficacy against pathogenic bacteria could lead to new treatments for bacterial infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate, and how can stereochemical purity be ensured?
- Methodology : Use a stepwise approach with orthogonal protecting groups (e.g., benzyl and tert-butyl carbamates) to minimize side reactions. Employ titanium tetrakisamine complexes or similar catalysts for regioselective ring closure, as demonstrated in analogous spirocyclic systems . Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using silica gel chromatography or recrystallization. For stereochemical control, utilize chiral HPLC or X-ray crystallography to confirm configuration .
Q. How can spectroscopic techniques (NMR, MS, HPLC) be applied to characterize this compound?
- Methodology :
- NMR : Assign peaks using - and -NMR, focusing on distinct signals from the spirocyclic core (e.g., tert-butyl protons at ~1.4 ppm, benzyl aromatic protons at ~7.3 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight, while tandem MS (MS/MS) identifies fragmentation patterns of the dicarboxylate groups .
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>98%). Chiral columns differentiate enantiomers if present .
Advanced Research Questions
Q. How can contradictions in spectral or reactivity data be systematically resolved?
- Methodology : Apply the quadripolar methodological model to integrate theoretical, technical, and epistemological frameworks . For spectral discrepancies:
- Cross-validate NMR assignments with computational simulations (DFT-based chemical shift predictions).
- Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to rule out degradation .
- Use alternative techniques (e.g., IR for carbonyl validation, X-ray crystallography for structural confirmation) .
Q. What experimental design principles should guide studies on this compound’s reactivity in catalytic or biological systems?
- Methodology :
- Catalytic Studies : Design kinetic experiments (e.g., variable-temperature NMR) to probe spirocyclic ring-opening/closing dynamics. Use Hammett plots to correlate electronic effects of substituents with reaction rates .
- Biological Testing : Follow frameworks from microbial ecology studies, such as dose-response assays in model organisms (e.g., S. cerevisiae or cell lines) to evaluate toxicity or bioactivity. Include controls for solvent effects and metabolic interference .
Q. How can computational modeling (e.g., MD, DFT) predict interactions between this compound and biological targets?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger) to identify binding poses with proteins (e.g., enzymes or receptors).
- Use density functional theory (DFT) to calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites on the spirocyclic core .
- Validate predictions with experimental data (e.g., SPR for binding affinity, enzymatic inhibition assays) .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
- Methodology :
- Optimize batch vs. flow chemistry setups to enhance heat/mass transfer, particularly for exothermic steps (e.g., carbamate formation).
- Implement membrane separation technologies (nanofiltration) for efficient purification, reducing solvent waste .
- Use process analytical technology (PAT) for real-time monitoring of critical parameters (pH, temperature) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
